Alogliptin Impurity 13 is a chemical compound associated with the pharmaceutical agent alogliptin, which is primarily used as a treatment for type 2 diabetes. Alogliptin functions as a dipeptidyl peptidase-4 inhibitor, enhancing insulin secretion and lowering blood glucose levels. Understanding impurities like Alogliptin Impurity 13 is crucial for ensuring drug safety and efficacy, as these impurities can arise during the synthesis and storage of the drug.
Alogliptin Impurity 13 is classified as a process-related impurity that can form during the synthesis of alogliptin. Its identification and characterization are essential for quality control in pharmaceutical production. The compound is typically sourced from the manufacturing processes of alogliptin, where various chemical reactions can lead to the formation of related substances, including impurities .
The synthesis of Alogliptin Impurity 13 involves several steps that typically include:
The molecular structure of Alogliptin Impurity 13 can be analyzed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques help in confirming the identity and purity of the compound.
Alogliptin Impurity 13 can participate in various chemical reactions typical for organic compounds:
Alogliptin Impurity 13 possesses several measurable physical and chemical properties that are important for its characterization:
Analytical methods such as HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are often employed to assess these properties accurately .
Alogliptin Impurity 13 serves several critical roles in scientific research:
Alogliptin ((2R)-2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile) is an orally administered antidiabetic agent that inhibits dipeptidyl peptidase-4, thereby enhancing incretin-mediated insulin secretion. Its synthesis involves multi-step reactions: nucleophilic substitution between chlorouracil intermediates and 2-(bromomethyl)benzonitrile, followed by amination with (R)-3-aminopiperidine. These processes generate process-related impurities via incomplete reactions, side reactions, or residual starting materials. Additionally, degradation impurities arise during storage or manufacturing from hydrolysis, oxidation, or photolysis. Alogliptin Impurity 13 specifically originates from incomplete methylation or demethylation pathways, positioning it as a critical quality attribute requiring monitoring [3] [6].
Alogliptin impurities are categorized as:
Table 1: Classification of Major Alogliptin Impurities
Impurity Designation | Chemical Structure | Origin |
---|---|---|
Alogliptin Impurity 13 | (R)-2-((6-(3-aminopiperidin-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | Demethylation of parent API |
Alogliptin Carbamoyl Impurity | C₁₈H₂₃N₅O₃ | Side reaction during synthesis |
Desmethyl Alogliptin | C₁₇H₂₁N₅O₂ | Incomplete methylation |
Alogliptin Impurity 13 (CAS 865758-98-1) is structurally characterized by the absence of the methyl group at the N3 position of the uracil ring compared to the parent drug. This structural alteration does not confer dipeptidyl peptidase-4 inhibitory activity but may exhibit distinct pharmacokinetic or toxicological profiles. Its significance lies in its potential to compromise API purity during large-scale synthesis, necessitating rigorous analytical controls during manufacturing [1] [5] [8].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: